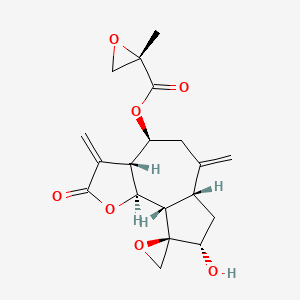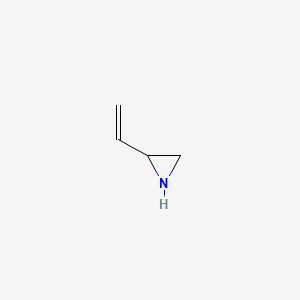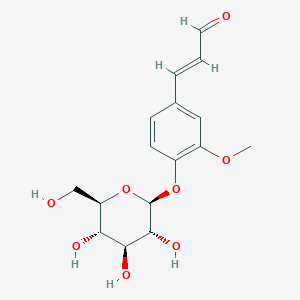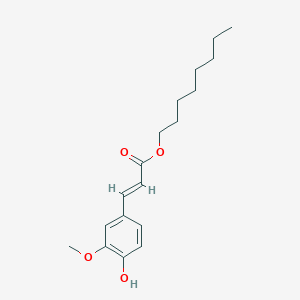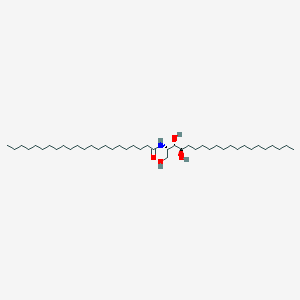
N-(docosanoyl)-4-hydroxyeicosasphinganine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(docosanoyl)-4-hydroxyeicosasphinganine is a ceramide that is the N-docosanoyl derivative of 4-hydroxyeicosasphinganine.
Applications De Recherche Scientifique
Sphingolipid Research
N-(docosanoyl)-4-hydroxyeicosasphinganine, a type of sphingolipid, has been studied in various biological contexts. Weiss et al. (2006) investigated ceramides and cerebrosides in fungi, finding that these sphingolipids, including compounds similar to N-(docosanoyl)-4-hydroxyeicosasphinganine, comprise a significant portion of the cell dry weight in Phycomyces blakesleeanus and Fusarium lini. This highlights the importance of such compounds in fungal biology and possibly in other biological materials (Weiss et al., 2006).
Neurotrophic Effects
Kwon et al. (2003) identified sphingolipids in Bombycis Corpus 101A, including compounds structurally related to N-(docosanoyl)-4-hydroxyeicosasphinganine. Their research focused on the neurotrophic effects of these sphingolipids, suggesting potential applications in neurobiology and therapeutic contexts (Kwon et al., 2003).
Antibacterial and Anti-inflammatory Applications
Krishna et al. (2004) explored new sphingosines isolated from Pseudopterogorgia australiensis, including compounds similar to N-(docosanoyl)-4-hydroxyeicosasphinganine. Their findings suggest moderate antibacterial activity for these compounds, indicating potential for antibacterial and anti-inflammatory applications (Krishna et al., 2004).
Omega-3 Fatty Acid Transformation and Inflammation
Serhan et al. (2002) discussed the role of docosahexaenoic acid in the formation of bioactive compounds, including 17R-hydroxy-containing docosanoids like N-(docosanoyl)-4-hydroxyeicosasphinganine. These compounds, termed resolvins, play a role in the resolution of inflammation, indicating their potential therapeutic value in inflammatory diseases (Serhan et al., 2002).
Antiviral Applications
Marcelletti (2002) studied the synergistic effect of docosanol and nucleoside analogs in inhibiting herpesvirus replication. This research suggests the potential application of N-(docosanoyl)-4-hydroxyeicosasphinganine in antiviral therapies, particularly in enhancing the efficacy of other antiviral drugs (Marcelletti, 2002).
Propriétés
Nom du produit |
N-(docosanoyl)-4-hydroxyeicosasphinganine |
|---|---|
Formule moléculaire |
C42H85NO4 |
Poids moléculaire |
668.1 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-1,3,4-trihydroxyicosan-2-yl]docosanamide |
InChI |
InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-41(46)43-39(38-44)42(47)40(45)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h39-40,42,44-45,47H,3-38H2,1-2H3,(H,43,46)/t39-,40+,42-/m0/s1 |
Clé InChI |
PVYQVQNWNVQYMD-LFVSMIGWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



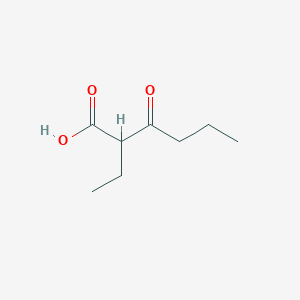
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
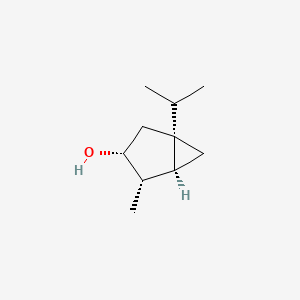
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)
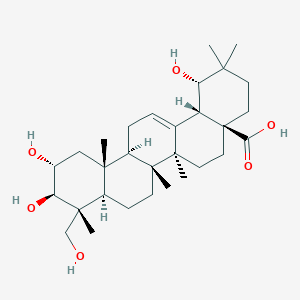
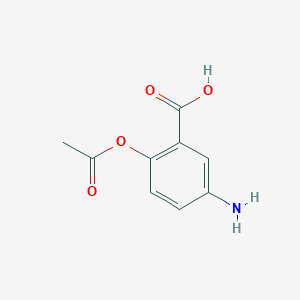
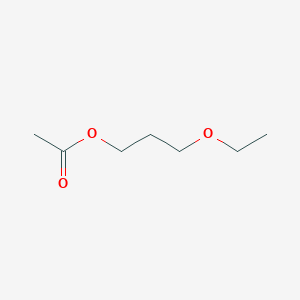
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
